molecular formula C22H16 B14298182 6,7-Dihydropentaphene CAS No. 112223-66-2

6,7-Dihydropentaphene

Cat. No.: B14298182
CAS No.: 112223-66-2
M. Wt: 280.4 g/mol
InChI Key: IARGEGYSMQOMKI-UHFFFAOYSA-N
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Description

6,7-Dihydropentaphene: is a chemical compound with the molecular formula C22H16.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydropentaphene typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This method is efficient and yields high purity products.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydropentaphene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of partially hydrogenated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6,7-Dihydropentaphene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices

Mechanism of Action

The mechanism of action of 6,7-Dihydropentaphene involves its interaction with molecular targets and pathways within biological systems. It can intercalate into DNA, disrupting the replication process and leading to potential anticancer effects. Additionally, it may interact with enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
  • 6,7-Dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives

Comparison: 6,7-Dihydropentaphene is unique due to its specific polycyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

112223-66-2

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

6,7-dihydropentaphene

InChI

InChI=1S/C22H16/c1-3-7-17-13-21-19(11-15(17)5-1)9-10-20-12-16-6-2-4-8-18(16)14-22(20)21/h1-8,11-14H,9-10H2

InChI Key

IARGEGYSMQOMKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC=CC=C3C=C2C4=CC5=CC=CC=C5C=C41

Origin of Product

United States

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